4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and yields.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antibacterial and Antifungal Applications
Fluorine-containing pyrazoles were synthesized and exhibited promising antibacterial activity against various bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. The compounds were also tested for antifungal activity, with certain compounds showing promising results against Candida albicans. This indicates the potential use of such compounds in developing new antibacterial and antifungal agents (Amol V. Gadakh et al., 2010).
Synthesis of Novel Compounds
The fluoro-substituted pyrazole compounds were also involved in the synthesis of new chemical entities. For example, a study outlined the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which is an intermediate of herbicides. This highlights the role of these compounds in the synthesis of agricultural chemicals (Zhou Yu, 2002).
Development of Radiotracers for PET
Another application involves the development of PET radiotracers. Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide were synthesized, indicating the potential use of such compounds in the imaging of CB1 cannabinoid receptors in the brain by positron emission tomography. This has implications for studying neurological conditions and the effects of certain drugs on the brain (†. R. Katoch-Rouse, A. Horti, 2003).
Safety And Hazards
This involves a description of any risks associated with the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This could involve potential applications for the compound, areas for further research, etc.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific analysis of “4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid”, you may need to consult a specialist or perform laboratory experiments.
properties
IUPAC Name |
4-fluoro-5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c1-17-11(9(14)10(16-17)13(19)20)15-12(18)7-5-3-4-6-8(7)21-2/h3-6H,1-2H3,(H,15,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMCKTDUARHEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)F)NC(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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